Telcagepant - 781649-09-0

Telcagepant

Catalog Number: EVT-283985
CAS Number: 781649-09-0
Molecular Formula: C26H27F5N6O3
Molecular Weight: 566.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Telcagepant (N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-yl)piperidine-1-carboxamide) is a small molecule developed by Merck & Co., Inc. [, ]. It acts as a potent and selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor [, ]. Telcagepant is classified as a first-generation CGRP receptor antagonist, representing a novel approach to migraine treatment by targeting a different pathway than triptans [, ]. While it has shown promise in treating migraine, further development for clinical use was halted due to concerns about potential liver toxicity [, ].

Future Directions
  • Investigating the mechanism of Telcagepant-induced liver toxicity: Understanding the specific mechanisms underlying the hepatotoxicity observed with Telcagepant could guide the development of safer CGRP receptor antagonists [, ].

Relevance: Olcegepant shares a similar mechanism of action with Telcagepant, both acting as CGRP receptor antagonists. The key difference lies in their administration routes; Telcagepant is orally bioavailable while Olcegepant is administered intravenously. Research suggests that Olcegepant might exhibit a different affinity for CGRP receptor subtypes compared to Telcagepant, potentially explaining the observed differences in their Schild plots [].

Relevance: MK-3207 and Telcagepant are both small-molecule CGRP receptor antagonists investigated for migraine treatment. Despite its higher potency, MK-3207 exhibited a similar liability for hepatotoxicity as Telcagepant, ultimately leading to its discontinuation [].

Rimegepant

Compound Description: Rimegepant is a second-generation, small-molecule CGRP receptor antagonist, developed for the acute treatment of migraine []. Preclinical studies utilizing quantitative systems toxicology modeling predicted Rimegepant to be significantly less likely to cause drug-induced liver injury compared to Telcagepant []. This prediction was validated in subsequent clinical trials, and Rimegepant has since received FDA approval for acute migraine treatment without any warnings for hepatotoxicity [].

Zavegepant

Compound Description: Zavegepant is a small-molecule CGRP receptor antagonist designed for both intravenous and intranasal administration routes []. Like Telcagepant, Zavegepant exhibits similar potency in both human coronary arteries (HCAs) and human middle meningeal arteries (HMMAs), suggesting a potentially favorable safety profile [].

Atogepant

Compound Description: Atogepant is an orally administered, small-molecule CGRP receptor antagonist. Unlike Telcagepant, which was withdrawn due to hepatotoxicity concerns, Atogepant has demonstrated a favorable safety profile in clinical trials and is now FDA-approved for migraine prevention [].

Relevance: Both Atogepant and Telcagepant are CGRP receptor antagonists. Atogepant's success in achieving FDA approval for migraine prevention, while Telcagepant failed due to safety concerns, underscores the importance of mitigating hepatotoxicity risk in this drug class [].

Ubrogepant

Compound Description: Ubrogepant is a small-molecule CGRP receptor antagonist developed to address the hepatotoxicity concerns associated with earlier compounds like Telcagepant and MK-3207 []. Structural modifications in Ubrogepant were aimed at reducing the formation of reactive metabolites, a potential cause of liver injury [].

Relevance: Ubrogepant represents a successful example of mitigating hepatotoxicity risk within the CGRP receptor antagonist class. Unlike Telcagepant, Ubrogepant has demonstrated a favorable safety profile in clinical trials and is now FDA-approved for acute migraine treatment without a hepatotoxicity warning [].

Zolmitriptan

Compound Description: Zolmitriptan is a triptan medication commonly used for the acute treatment of migraine [, ]. It acts as a 5-HT1B/1D receptor agonist, leading to vasoconstriction and inhibition of neurogenic inflammation [, ].

Relevance: Zolmitriptan serves as a comparator drug in several clinical trials evaluating the efficacy and safety of Telcagepant [, , ]. While both drugs effectively reduce migraine symptoms, Telcagepant offers a potentially safer alternative for patients with cardiovascular contraindications to triptans due to its lack of vasoconstrictive properties [, ].

Rizatriptan

Compound Description: Similar to Zolmitriptan, Rizatriptan is another triptan medication utilized for the acute treatment of migraine [, ]. It functions as a 5-HT1B/1D receptor agonist, inducing vasoconstriction and inhibiting the release of proinflammatory neuropeptides [, ].

Relevance: Rizatriptan, alongside Zolmitriptan, serves as a comparator drug in clinical trials assessing the efficacy and safety of Telcagepant [, ]. Telcagepant demonstrates comparable efficacy to Rizatriptan in reducing migraine symptoms but without the vasoconstrictive effects associated with triptans [, ].

Calcitonin Gene-Related Peptide (CGRP)

Compound Description: CGRP is a neuropeptide playing a crucial role in migraine pathophysiology [, , , , ]. Elevated levels of CGRP are observed during migraine attacks, and its administration can trigger migraine-like headaches in susceptible individuals [, , , , ]. CGRP exerts its effects by binding to CGRP receptors, leading to vasodilation and neurogenic inflammation [, , , , ].

Relevance: Telcagepant, as a CGRP receptor antagonist, directly targets the CGRP pathway by blocking the binding of CGRP to its receptor [, ]. This mechanism of action distinguishes Telcagepant from triptans, which indirectly modulate CGRP levels by activating 5-HT1B/1D receptors [, ].

Adrenomedullin

Compound Description: Adrenomedullin is a peptide hormone structurally related to CGRP []. It activates both the canonical CGRP receptor (CLR/RAMP1) and the AMY1 receptor (CTR/RAMP1) [].

Relevance: This compound highlights the potential for cross-reactivity of some CGRP receptor antagonists, like Telcagepant, with other closely related receptors within the CGRP receptor family [].

Intermedin

Compound Description: Intermedin is another peptide hormone that shares structural similarities with CGRP and adrenomedullin. Similar to adrenomedullin, intermedin can activate both the canonical CGRP receptor and the AMY1 receptor [].

Relevance: The ability of intermedin to activate CGRP receptors underscores the complexity of this signaling pathway and the potential for off-target effects of CGRP receptor antagonists like Telcagepant [].

Amylin

Compound Description: Amylin, also known as islet amyloid polypeptide, is a peptide hormone co-secreted with insulin by pancreatic beta cells []. While structurally distinct from CGRP, amylin can activate the AMY1 receptor (CTR/RAMP1), which belongs to the CGRP receptor family [, ].

Relevance: The ability of amylin to activate the AMY1 receptor raises the possibility of unintended effects on glucose homeostasis with the use of CGRP receptor antagonists like Telcagepant that might exhibit cross-reactivity with this receptor subtype [, ].

Source and Classification

Telcagepant is derived from a series of chemical modifications and syntheses aimed at optimizing its pharmacological properties. It belongs to the class of compounds known as azepanes, specifically featuring a six-membered nitrogen-containing ring. Its development was part of an effort to create more effective migraine treatments with improved safety profiles compared to existing therapies.

Synthesis Analysis

The synthesis of telcagepant has undergone several iterations to enhance efficiency and yield. A notable method involves asymmetric synthesis using iminium organocatalysis, which has been shown to achieve high enantiomeric excess (greater than 95%) in the formation of the C-6 stereogenic center. Key steps in this synthesis include:

  • Iminium Organocatalysis: This method utilizes a dual acid cocatalyst system that significantly improves reaction efficiency while maintaining product stability .
  • Doebner-Knoevenagel Coupling: This step allows for the construction of the C3-C4 bond, essential for forming the core structure of telcagepant .
  • Lactamization: The formation of the caprolactam structure is facilitated by t-BuCOCl, followed by dynamic epimerization-crystallization to isolate the desired stereoisomer in high purity .
Molecular Structure Analysis

Telcagepant's molecular structure is characterized by a complex arrangement of atoms that contributes to its biological activity. The compound features:

  • Core Structure: A six-membered azepane ring containing one nitrogen atom.
  • Functional Groups: Two fluorinated phenyl groups and a trifluoroethyl substituent, which enhance its binding affinity to the calcitonin gene-related peptide receptor.
  • Stereochemistry: The specific stereochemistry at C-3 and C-6 positions is crucial for its activity; both centers are configured as (R) and (S), respectively .

The compound's molecular formula is C15_{15}H16_{16}F4_{4}N2_{2}O, with a molecular weight of approximately 338.30 g/mol.

Chemical Reactions Analysis

Telcagepant participates in various chemical reactions during its synthesis and potential degradation pathways:

  • Hydrogenation Reactions: These are used to establish stereogenic centers within the azepane ring.
  • Coupling Reactions: The final formation of telcagepant involves coupling reactions between different intermediates, which are critical for assembling the complete molecular structure .
  • Deprotection Steps: Certain protective groups must be removed during synthesis to yield the active pharmaceutical ingredient, often involving acid or base treatment .

These reactions are carefully controlled to ensure high purity and yield while minimizing by-products.

Mechanism of Action

Telcagepant acts primarily as an antagonist at the calcitonin gene-related peptide receptor. This mechanism involves:

  • Inhibition of CGRP Activity: By binding to CGRP receptors, telcagepant prevents CGRP from exerting its vasodilatory effects, which are implicated in migraine attacks.
  • Impact on Pain Pathways: The blockade of CGRP signaling helps reduce neurogenic inflammation and pain associated with migraines .

Clinical studies have shown that telcagepant can effectively reduce migraine frequency and severity when administered during an attack.

Physical and Chemical Properties Analysis

Telcagepant exhibits several notable physical and chemical properties:

  • Solubility: It has low aqueous solubility, which can affect its bioavailability. This property necessitates careful formulation strategies for effective delivery .
  • Stability: The compound is stable under standard conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is not widely published but is crucial for determining formulation parameters.

These properties play a significant role in how telcagepant is formulated into dosage forms for clinical use.

Applications

The primary application of telcagepant lies in its use as a therapeutic agent for migraine treatment. Its development represents an important advancement in migraine management, offering an alternative mechanism compared to traditional treatments like triptans.

Additionally, ongoing research explores potential applications in other areas related to pain management and neurovascular disorders due to its mechanism of action targeting neurogenic inflammation pathways.

Properties

CAS Number

781649-09-0

Product Name

Telcagepant

IUPAC Name

N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide

Molecular Formula

C26H27F5N6O3

Molecular Weight

566.5 g/mol

InChI

InChI=1S/C26H27F5N6O3/c27-18-4-1-3-17(21(18)28)15-6-7-19(23(38)36(13-15)14-26(29,30)31)33-24(39)35-11-8-16(9-12-35)37-20-5-2-10-32-22(20)34-25(37)40/h1-5,10,15-16,19H,6-9,11-14H2,(H,33,39)(H,32,34,40)/t15-,19-/m1/s1

InChI Key

CGDZXLJGHVKVIE-DNVCBOLYSA-N

SMILES

C1CC(C(=O)N(CC1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(NC4=O)N=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

MK 0974
MK-0974
MK0974
N-((3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)hexahydro-1h-azepin-3- yl)-4-(2-oxo-2,3-dihydro-1H-imidazo(4,5-b)pyridin-1-yl)piperidine-1-carboxamide
N-(6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl)-4-(2-oxo-2,3-dihydro-1H-imidazo(4,5-b)pyridin-1-yl)piperidine-1-carboxamide
telcagepant

Canonical SMILES

C1CC(C(=O)N(CC1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(NC4=O)N=CC=C5

Isomeric SMILES

C1C[C@H](C(=O)N(C[C@@H]1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(NC4=O)N=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.